molecular formula C22H18FN3O B11670733 3-(9H-carbazol-9-yl)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

Katalognummer: B11670733
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: JKTVOSBIHCJIHF-BUVRLJJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide is an organic compound that features a carbazole moiety linked to a fluorophenyl group through a hydrazide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide typically involves the following steps:

    Formation of the Carbazole Derivative: The initial step involves the preparation of a carbazole derivative, such as 9H-carbazole-9-yl-propanehydrazide. This can be achieved through the reaction of carbazole with a suitable alkylating agent under basic conditions.

    Condensation Reaction: The carbazole derivative is then reacted with 2-fluorobenzaldehyde in the presence of a suitable catalyst to form the desired hydrazone linkage. This step is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide has several scientific research applications:

    Organic Electronics: The compound can be used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Medicinal Chemistry:

    Material Science: The compound can be utilized in the development of new materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological targets, including enzymes and receptors, through π-π stacking and hydrogen bonding interactions. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(9H-carbazol-9-yl)propanoic acid
  • 1,3,5-Tri(9H-carbazol-9-yl)benzene
  • 2-(9H-carbazol-9-yl)ethanol

Uniqueness

3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide is unique due to the presence of both carbazole and fluorophenyl moieties, which confer distinct electronic and steric properties

Eigenschaften

Molekularformel

C22H18FN3O

Molekulargewicht

359.4 g/mol

IUPAC-Name

3-carbazol-9-yl-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H18FN3O/c23-19-10-4-1-7-16(19)15-24-25-22(27)13-14-26-20-11-5-2-8-17(20)18-9-3-6-12-21(18)26/h1-12,15H,13-14H2,(H,25,27)/b24-15+

InChI-Schlüssel

JKTVOSBIHCJIHF-BUVRLJJBSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)F

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.